5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrCl2N3 It is a derivative of pyrrolopyrimidine, characterized by the presence of bromine and chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in tetrahydrofuran, followed by the addition of N-bromosuccinimide at room temperature. The mixture is stirred for 1-2 hours, filtered, washed with water, and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available raw materials and the recycling of auxiliary materials help in reducing costs and minimizing environmental impact. The process typically includes bromination and reduction reactions, followed by purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced using reagents like zinc powder and acetic acid.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Zinc Powder and Acetic Acid: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically result in the removal of halogen atoms .
Scientific Research Applications
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative of pyrrolopyrimidine with similar structural features.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: The precursor used in the synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRKIEROMGAMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728587 | |
Record name | 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900789-14-2 | |
Record name | 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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